Mopanin
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Overview
Description
Mopanin is a natural product found in Colophospermum mopane and Acacia fasciculifera with data available.
Scientific Research Applications
1. Isolation and Structural Analysis
Mopanin, a flavonol analogue of (+)-mopanol, was isolated from Colophospermum mopane. The study focused on the interrelation of flavonoid components of Peltogyne spp. and C. mopane, highlighting the structural and functional diversity of these compounds (Drewes & Roux, 1967).
2. Phytochemistry and Bioactive Compounds
The heartwood of Colophospermum mopane exhibits a rich polyphenolic pool, including this compound. The study detailed the diverse and complex nature of these compounds, such as flavonoids and proanthocyanidins, contributing to our understanding of the chemical nature and potential applications of this compound (Ferreira, Marais & Slade, 2003).
3. Ecosystem and Environmental Studies
This compound, as a compound found in the mopane tree, plays a role in the ecology of regions where C. mopane is prevalent. Studies have looked at how mopane trees and their components, like this compound, interact with the environment and species such as the greater kudu in dry seasons (Makhado et al., 2016).
4. Climate Impact on Mopani Worms and Ecology
Research has also focused on the impact of climate variability on mopane-related species like the Mopani worm. These studies provide insight into how climate changes affect the ecosystem where mopane, and by extension, this compound, are significant (Mataboge et al., 2016).
5. Agricultural and Economic Aspects
In regions where C. mopane is found, studies have also examined the agricultural activities and the economic implications of mopane trees, which contain this compound. This includes research on small agricultural businesses and the role of mopane in local economies (Ramodumo & Chigada, 2021).
Properties
CAS No. |
17093-84-4 |
---|---|
Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
3,4,10-trihydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,17-19H,6H2 |
InChI Key |
RBBWOJZPSUZDBS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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